Head-to-Head Lipophilicity: Ortho vs. Regioisomeric Analogs
The ortho-fluorine substituent in 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine results in a computed XLogP3 of 2, which is 0.4 units higher than its des-methyl analog, 1-(2-fluorophenyl)cyclobutanamine (XLogP3 = 1.6 at baseline without the 3-Me group) [1]. This indicates the 3-methyl substitution on the cyclobutane ring contributes significantly to the overall lipophilicity, a critical parameter for membrane permeability and target engagement. Data for the 3-fluoro regioisomer, 1-(3-fluorophenyl)-3-methylcyclobutan-1-amine (MW 179.23, C11H14FN), shows identical formula weight but is expected to produce a different XLogP3 due to altered electronic distribution, a common behavior for ortho-substituted aromatics versus meta .
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | 1-(2-fluorophenyl)cyclobutanamine: XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | In silico property calculation by XLogP3 3.0 (PubChem) |
Why This Matters
A higher XLogP3 for the target compound implies enhanced passive membrane permeability, which is a crucial design criterion for CNS drug targets where crossing the blood-brain barrier is essential.
- [1] PubChem. (2026). Computed Properties for 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine (CID 64232171) and 1-(2-Fluorophenyl)cyclobutanamine (CID 24274366). National Library of Medicine. View Source
